ethyl 2-((5-((4-methoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanoate
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Overview
Description
ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANOATE is a complex organic compound that features a triazole ring, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANOATE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANOATE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANOATE involves its interaction with specific molecular targets. The triazole ring and phenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
- ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANOATE
Uniqueness
The uniqueness of ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANOATE lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the triazole ring and phenyl group provides a unique scaffold for drug design and material development.
Properties
Molecular Formula |
C24H28N4O4S |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate |
InChI |
InChI=1S/C24H28N4O4S/c1-4-32-23(30)17(2)33-24-27-26-21(28(24)15-14-18-8-6-5-7-9-18)16-25-22(29)19-10-12-20(31-3)13-11-19/h5-13,17H,4,14-16H2,1-3H3,(H,25,29) |
InChI Key |
QCMGGYMMUSHFRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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